molecular formula C16H12Cl2N2O2S B2510833 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-48-2

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2510833
CAS RN: 868230-48-2
M. Wt: 367.24
InChI Key: QSVVOPDRPJJULI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (DMBMF) is a synthetic compound that has attracted significant attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, also known as 2,4-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. It has been evaluated for its effectiveness against various bacterial strains, including E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria), as well as fungi like C. albicans . Its broad-spectrum activity makes it a candidate for developing new antibiotics or antifungal agents.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties. It has been studied for its potential to inhibit the growth of cancer cells in major organs such as the kidney, bladder, larynx, stomach, lung, and prostate . This makes it a promising candidate for further investigation in cancer therapy.

Crystal Engineering

The compound has been used in crystal engineering studies to understand its structural properties. Crystallographic analysis helps in determining the molecular arrangement and interactions within the crystal lattice, which is crucial for designing new materials with specific properties .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds with potential pharmaceutical applications .

Photophysical Studies

The compound’s photophysical properties have been explored to understand its behavior under different light conditions. This research is essential for developing new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Environmental Chemistry

Studies have investigated the compound’s stability and degradation in the environment. Understanding its environmental impact is crucial for assessing its safety and potential risks associated with its use in various applications .

Drug Development

Given its biological activity, this compound is being explored as a lead compound in drug development. Researchers are modifying its structure to enhance its efficacy and reduce potential side effects, aiming to develop new therapeutic agents .

Material Science

The compound’s unique chemical properties make it suitable for use in material science. It has been studied for its potential applications in developing new polymers and advanced materials with specific mechanical and thermal properties .

properties

IUPAC Name

2,4-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-8-3-6-12(22-2)13-14(8)23-16(19-13)20-15(21)10-5-4-9(17)7-11(10)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVVOPDRPJJULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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